Allyl-(4-phenyl-thiazol-2-yl)-amine
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Overview
Description
Allyl-(4-phenyl-thiazol-2-yl)-amine is a compound that belongs to the thiazole family, which is known for its diverse biological and chemical properties. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of the allyl group and the phenyl-thiazole moiety in this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl-(4-phenyl-thiazol-2-yl)-amine typically involves the reaction of allyl amine with 4-phenyl-thiazole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is often refluxed in a suitable solvent like ethanol or methanol to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Allyl-(4-phenyl-thiazol-2-yl)-amine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are used.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Saturated amines.
Substitution: Halogenated or azido derivatives.
Scientific Research Applications
Allyl-(4-phenyl-thiazol-2-yl)-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Allyl-(4-phenyl-thiazol-2-yl)-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The allyl group may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound, known for its wide range of biological activities.
Phenyl-thiazole: A derivative with enhanced antimicrobial properties.
Allyl-thiazole:
Uniqueness
Allyl-(4-phenyl-thiazol-2-yl)-amine is unique due to the presence of both the allyl and phenyl-thiazole moieties, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
4-phenyl-N-prop-2-enyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-2-8-13-12-14-11(9-15-12)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREHXEYAZAQJFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=CS1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365166 |
Source
|
Record name | Allyl-(4-phenyl-thiazol-2-yl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21344-73-0 |
Source
|
Record name | Allyl-(4-phenyl-thiazol-2-yl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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